(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine is a compound that belongs to the class of organic molecules known as thiazoles, specifically 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential applications in medicinal chemistry and biochemistry.
The compound is classified under organic compounds and more specifically as an organoheterocyclic compound. It falls within the subclass of azoles, which are heterocyclic compounds containing at least one nitrogen atom in the ring structure. The IUPAC name for this compound is 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine, and it has a molecular formula of with an average molecular weight of approximately 206.267 g/mol .
The synthesis of (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine can be achieved through various methods. One prominent method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. For this specific compound:
The molecular structure of (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine features a thiazole ring substituted at positions 2, 4, and 5. The chemical structure can be represented using various notations:
CC1=NC(C)=C(S1)C1=NC(N)=NC=C1
CTFDMGIBHFQWKB-UHFFFAOYSA-N
This structure indicates the presence of both nitrogen and sulfur atoms in the thiazole ring, contributing to its chemical reactivity and biological interactions .
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine can participate in several chemical reactions:
The mechanism by which (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine exerts its biological effects depends on its specific application in medicinal chemistry. It may interact with various biological targets such as enzymes or receptors:
The physical properties of (4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine include:
Chemical properties include:
These properties make it suitable for various applications in research and industry .
(4,5-Dimethyl-thiazol-2-ylmethyl)-ethyl-amine has potential applications in several scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1